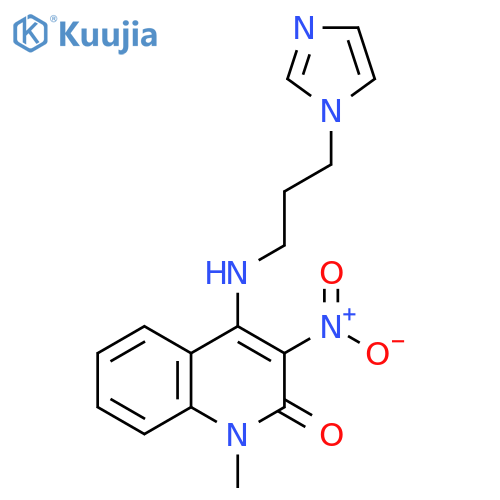Cas no 862209-35-6 (4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one)
4-{3-(1H-イミダゾール-1-イル)プロピルアミノ}-1-メチル-3-ニトロ-1,2-ジヒドロキノリン-2-オンは、複雑な分子構造を持つ有機化合物です。この化合物は、キノリン骨格にイミダゾール基とニトロ基が導入されており、高い生物学的活性が期待されます。特に、分子内のイミダゾール環は金属イオンとのキレート形成能を持ち、触媒や医薬品中間体としての応用可能性があります。また、ニトロ基の存在により電子求引性が高く、特定の反応条件下で選択的な化学変換が可能です。この化合物は、有機合成化学や医薬品開発における多様な用途が検討されており、その特異的な構造特性から学術研究や産業応用において注目されています。

862209-35-6 structure
商品名:4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(3-imidazol-1-ylpropylamino)-1-methyl-3-nitroquinolin-2-one
- 2(1H)-Quinolinone, 4-[[3-(1H-imidazol-1-yl)propyl]amino]-1-methyl-3-nitro-
- 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
- SMR000439787
- 4-(3-Imidazol-1-yl-propylamino)-1-methyl-3-nitro-1H-quinolin-2-one
- 862209-35-6
- HMS2807J10
- AKOS002275161
- VU0340983-2
- 4-((3-(1H-imidazol-1-yl)propyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one
- STK851789
- MLS000762769
- F3226-3006
- 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitroquinolin-2(1H)-one
- CHEMBL1371858
- 4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one
-
- インチ: 1S/C16H17N5O3/c1-19-13-6-3-2-5-12(13)14(15(16(19)22)21(23)24)18-7-4-9-20-10-8-17-11-20/h2-3,5-6,8,10-11,18H,4,7,9H2,1H3
- InChIKey: OOPSRIDQQFUOIU-UHFFFAOYSA-N
- ほほえんだ: N1(C)C2=C(C=CC=C2)C(NCCCN2C=NC=C2)=C([N+]([O-])=O)C1=O
計算された属性
- せいみつぶんしりょう: 327.13313942g/mol
- どういたいしつりょう: 327.13313942g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 96Ų
じっけんとくせい
- 密度みつど: 1.37±0.1 g/cm3(Predicted)
- ふってん: 516.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 7.01±0.10(Predicted)
4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3226-3006-20mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
| Life Chemicals | F3226-3006-10μmol |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3226-3006-5μmol |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3226-3006-4mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3226-3006-2μmol |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3226-3006-20μmol |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3226-3006-15mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
| Life Chemicals | F3226-3006-2mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3226-3006-10mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3226-3006-1mg |
4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one |
862209-35-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 |
4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one 関連文献
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
862209-35-6 (4-{3-(1H-imidazol-1-yl)propylamino}-1-methyl-3-nitro-1,2-dihydroquinolin-2-one) 関連製品
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 81216-14-0(7-bromohept-1-yne)
- 429624-10-2(1-[2-(2-Chloro-phenoxy)-acetyl]-1H-indole-3-carboxylic acid methyl ester)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 68551-17-7(Isoalkanes, C10-13)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
推奨される供給者
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
